molecular formula C10H20N2O3 B1358033 Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate CAS No. 143588-01-6

Tert-butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

Cat. No. B1358033
M. Wt: 216.28 g/mol
InChI Key: IJLLHXGWHBTSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802719B2

Procedure details

Aqueous methylamine solution (40% solution, 812 mL, 3.8 mol) was added to the epoxide 3 (140 g, 0.65 mol) at room temperature and the reaction was stirred until complete. The excess methylamine was removed by distillation under reduced pressure. To the residue obtained, diisopropyl ether (800 mL) was added and the mixture stirred for about 30 min. The solid was filtered, washed with diisopropyl ether (200 mL), then dried to give compound 4 (135 g).
Quantity
812 mL
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH:3]12[O:8][CH:7]1[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]2>C(OC(C)C)(C)C>[OH:8][CH:3]1[CH:7]([NH:2][CH3:1])[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1

Inputs

Step One
Name
Quantity
812 mL
Type
reactant
Smiles
CN
Name
Quantity
140 g
Type
reactant
Smiles
C12CN(CC2O1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred until complete
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess methylamine was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue obtained
STIRRING
Type
STIRRING
Details
the mixture stirred for about 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with diisopropyl ether (200 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1CN(CC1NC)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 135 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08802719B2

Procedure details

Aqueous methylamine solution (40% solution, 812 mL, 3.8 mol) was added to the epoxide 3 (140 g, 0.65 mol) at room temperature and the reaction was stirred until complete. The excess methylamine was removed by distillation under reduced pressure. To the residue obtained, diisopropyl ether (800 mL) was added and the mixture stirred for about 30 min. The solid was filtered, washed with diisopropyl ether (200 mL), then dried to give compound 4 (135 g).
Quantity
812 mL
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH:3]12[O:8][CH:7]1[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]2>C(OC(C)C)(C)C>[OH:8][CH:3]1[CH:7]([NH:2][CH3:1])[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1

Inputs

Step One
Name
Quantity
812 mL
Type
reactant
Smiles
CN
Name
Quantity
140 g
Type
reactant
Smiles
C12CN(CC2O1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred until complete
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess methylamine was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue obtained
STIRRING
Type
STIRRING
Details
the mixture stirred for about 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with diisopropyl ether (200 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1CN(CC1NC)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 135 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08802719B2

Procedure details

Aqueous methylamine solution (40% solution, 812 mL, 3.8 mol) was added to the epoxide 3 (140 g, 0.65 mol) at room temperature and the reaction was stirred until complete. The excess methylamine was removed by distillation under reduced pressure. To the residue obtained, diisopropyl ether (800 mL) was added and the mixture stirred for about 30 min. The solid was filtered, washed with diisopropyl ether (200 mL), then dried to give compound 4 (135 g).
Quantity
812 mL
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH:3]12[O:8][CH:7]1[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]2>C(OC(C)C)(C)C>[OH:8][CH:3]1[CH:7]([NH:2][CH3:1])[CH2:6][N:5]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:4]1

Inputs

Step One
Name
Quantity
812 mL
Type
reactant
Smiles
CN
Name
Quantity
140 g
Type
reactant
Smiles
C12CN(CC2O1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred until complete
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess methylamine was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue obtained
STIRRING
Type
STIRRING
Details
the mixture stirred for about 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with diisopropyl ether (200 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1CN(CC1NC)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 135 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.